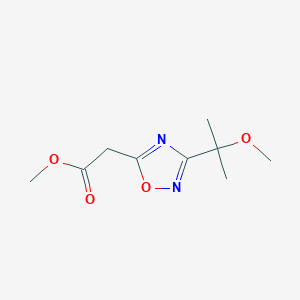

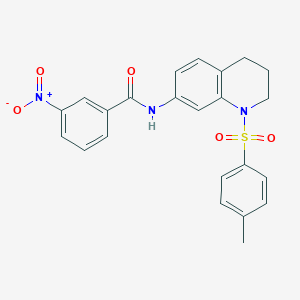

Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves the reaction of precursors such as methyl (2-hydroxyphenyl)acetate with chloromethylated oxadiazoles. For instance, the synthesis of Methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate and similar compounds demonstrates the reactivity of oxadiazole derivatives and their ability to form complex structures through reactions with various phenylacetates (Hongwei Wang et al., 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, demonstrating a range of reactivities. Studies have shown that oxadiazolines can be precursors for carbenes, ylides, or diazo compounds, highlighting their versatility in synthetic chemistry (Jean-Luc Mieusset et al., 2008).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility and crystallinity, can be inferred from their molecular structure and intermolecular interactions. The intramolecular and intermolecular hydrogen bonding observed in some compounds could influence their solubility and stability (Jia-Hui Chen et al., 2004).

Chemical Properties Analysis

The chemical behavior of oxadiazole derivatives, including their reactivity towards various functional groups and the formation of novel compounds, is of significant interest. For example, the synthesis and characterization of novel derivatives with potential inhibitory activities highlight the chemical versatility of oxadiazole compounds (Sher Ali et al., 2012).

Aplicaciones Científicas De Investigación

1. Synthetic Utility and Chemical Reactivity

The compound's structural motif, particularly the 1,2,4-oxadiazole ring, is a point of interest in synthetic chemistry. For instance, Jean-Luc Mieusset and colleagues (2008) explored the decomposition of methoxyoxadiazoline in alcohols, revealing the compound's capacity to lead to products with anti configuration, indicating the double bond's role in stabilizing transition states. This study highlights the synthetic versatility of oxadiazoline derivatives in generating diverse products through photolysis and thermolysis, suggesting potential pathways for modifying or synthesizing related compounds like Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate (Mieusset et al., 2008).

2. Potential in Drug Synthesis

The structural features of oxadiazole derivatives make them attractive for drug development. A study by A. Moormann et al. (2004) demonstrated the utility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile protecting group for acetamidines in synthetic sequences, indicating the protective capabilities of oxadiazole derivatives in complex drug synthesis processes. This research underscores the importance of such compounds in facilitating the synthesis of pharmaceuticals by providing stable intermediates under a variety of conditions (Moormann et al., 2004).

3. Computational and Theoretical Insights

Computational studies, such as those by W. Czardybon et al. (2005), offer theoretical insights into the thermal behavior of oxadiazoline derivatives, including potential intermediates and rearrangement pathways. Such studies provide a foundation for understanding the thermal stability and reactivity of compounds like Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate, facilitating their application in synthetic chemistry and material science (Czardybon et al., 2005).

4. Thermo-physical Properties

Research into the thermo-physical properties of oxadiazole derivatives, as conducted by D. R. Godhani et al. (2013), explores their behavior in different solvents, providing essential data for the application of these compounds in various chemical and industrial processes. Such information is crucial for designing experiments and developing new materials or chemical reactions involving oxadiazole derivatives (Godhani et al., 2013).

Propiedades

IUPAC Name |

methyl 2-[3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,14-4)8-10-6(15-11-8)5-7(12)13-3/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGROIJNAKULMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=N1)CC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)

![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)

![5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2495701.png)

![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)

![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2495707.png)

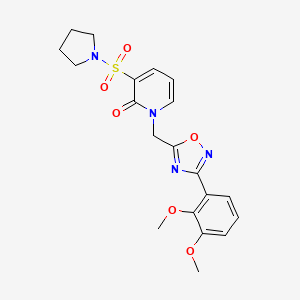

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2495708.png)